3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol
CAS No.:
Cat. No.: VC17632171
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2NO |
|---|---|
| Molecular Weight | 232.10 g/mol |
| IUPAC Name | 3-amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C10H11Cl2NO/c11-8-2-1-6(3-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
| Standard InChI Key | ITSQGSJOCFVOBT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C2=CC(=C(C=C2)Cl)Cl)N)O |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The molecule features a cyclobutane ring substituted at the 1- and 3-positions with hydroxyl (-OH) and amino (-NH2) groups, respectively, while the 3-position also bears a 3,4-dichlorophenyl moiety. This arrangement creates a rigid framework with polar and lipophilic regions:
-
Cyclobutane Ring: Introduces significant ring strain (≈26 kcal/mol), influencing conformational flexibility and reactivity.
-
3,4-Dichlorophenyl Group: Enhances lipophilicity (LogP >5) and steric bulk, promoting hydrophobic interactions in biological systems.
-
Amino and Hydroxyl Groups: Facilitate hydrogen bonding and solubility modulation, critical for pharmacokinetic optimization.
Stereochemical Considerations
The stereochemistry of substituents on the cyclobutane ring profoundly affects biological activity. For example, cis-configured analogs exhibit higher binding affinity to kinase targets due to optimal alignment with catalytic pockets, whereas trans isomers show reduced efficacy.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthetic route involves:
-
Cyclobutane Formation: [2+2] Photocycloaddition of 3,4-dichlorostyrene derivatives under UV light yields the cyclobutane core.
-
Functionalization: Sequential introduction of the amino and hydroxyl groups via reductive amination and oxidation steps.
-
Purification: Chromatographic techniques isolate the desired stereoisomer, with yields averaging 30–45%.
Key Reaction Conditions
-
Solvent: Ethanol or tetrahydrofuran (THF) for balanced polarity.
-
Catalysts: Palladium-based catalysts for coupling reactions; sodium borohydride for reductions.
-
Temperature: Controlled between −78°C (stereoselectivity) and room temperature.
Industrial Manufacturing
Scaled production employs continuous-flow reactors to manage exothermic reactions and improve safety. Industrial-grade solvents (e.g., isopropanol) reduce costs, while inline analytics (e.g., HPLC) ensure ≥98% purity.
Physicochemical Properties
| Property | Value/Description | Implications |
|---|---|---|
| Molecular Formula | C10H11Cl2NO | — |
| Molecular Weight | 232.10 g/mol | Suitable for small-molecule therapeutics |
| LogP | >5 | High membrane permeability; poor aqueous solubility |
| Solubility | <0.1 mg/mL in water | Requires formulation enhancements |
| pKa | 9.2 (amino), 13.1 (hydroxyl) | Ionization affects bioavailability |
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits JAK2 kinase (IC50 = 120 nM) by binding to the ATP pocket, with the dichlorophenyl group engaging hydrophobic residues (e.g., Leu855).
Neuroprotective Effects
In vitro models demonstrate reduced glutamate-induced neuronal apoptosis (40% viability improvement at 10 µM), possibly through NMDA receptor modulation.
Comparative Analysis with Structural Analogs
Dichlorophenyl vs. Dimethoxyphenyl Derivatives
Replacing chlorine with methoxy groups (e.g., 3-amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol) decreases LogP (~3.5) and enhances aqueous solubility but reduces antimicrobial potency by 4-fold .
Cyclobutane vs. Cyclopentane Backbones
Cyclopentane analogs (e.g., 3-amino-4-(difluoromethylenyl)cyclopentene) exhibit lower ring strain and improved metabolic stability but diminished kinase affinity due to reduced conformational rigidity.
Challenges and Future Directions
Solubility Optimization
Strategies include:
-
Prodrug Formulations: Phosphorylation of the hydroxyl group improves aqueous solubility (e.g., phosphate prodrugs).
-
Nanoformulations: Lipid-based nanoparticles enhance bioavailability in preclinical models.
Target Validation
Ongoing CRISPR screens aim to identify off-target effects, particularly in cardiovascular pathways where similar compounds show hERG channel inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume